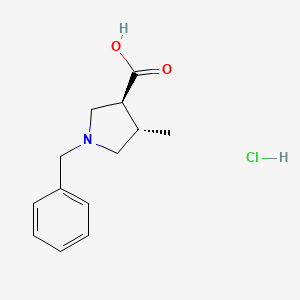

(3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carboxylic acid hydrochloride is a chiral compound with significant importance in organic chemistry and pharmaceutical research. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features both a benzyl group and a carboxylic acid functional group. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and 4-methylpyrrolidine.

Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often involving a condensation reaction between benzylamine and a suitable carbonyl compound.

Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via oxidation reactions, commonly using reagents like potassium permanganate or chromium trioxide.

Resolution of Enantiomers: The chiral centers are resolved using chiral catalysts or by employing chiral starting materials to ensure the desired (3S,4S) configuration.

Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purity is common to maintain high standards.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, to form benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Alkyl halides, nucleophiles like amines or thiols, under basic or acidic conditions.

Major Products:

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Benzyl alcohol, benzylamine.

Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.

Chemistry:

- Used as a chiral building block in the synthesis of complex organic molecules.

- Serves as a ligand in asymmetric catalysis.

Biology:

- Investigated for its potential as a precursor in the synthesis of biologically active compounds.

- Studied for its interactions with biological macromolecules.

Medicine:

- Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

- Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

- Utilized in the production of fine chemicals and pharmaceuticals.

- Employed in the synthesis of agrochemicals and specialty chemicals.

Mecanismo De Acción

The mechanism of action of (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The molecular targets and pathways involved are typically identified through biochemical assays and molecular docking studies.

Comparación Con Compuestos Similares

(3R,4R)-1-Benzyl-4-methylpyrrolidine-3-carboxylic acid hydrochloride: The enantiomer of the compound, differing in the spatial arrangement of the substituents.

1-Benzyl-4-methylpyrrolidine-3-carboxylic acid: The non-chiral form without the hydrochloride salt.

4-Methylpyrrolidine-3-carboxylic acid derivatives: Compounds with variations in the benzyl group or other substituents.

Uniqueness:

- The (3S,4S) configuration provides specific stereochemical properties that can influence its reactivity and interaction with biological targets.

- The hydrochloride form enhances solubility and stability, making it more versatile for various applications.

This detailed overview covers the essential aspects of (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid hydrochloride, from its synthesis to its applications and unique properties

Actividad Biológica

(3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid hydrochloride, with the CAS number 1808888-38-1, is a chiral compound notable for its unique pyrrolidine structure. This compound has garnered attention due to its potential biological activities, which are influenced by its specific stereochemistry and functional groups. The following sections detail its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H18ClNO2, with a molecular weight of 255.74 g/mol. The compound features a pyrrolidine ring substituted with a benzyl group and a carboxylic acid functional group, which are crucial for its biological interactions. The hydrochloride salt form enhances solubility in aqueous solutions, facilitating biological studies and applications .

Biological Activity

Predictions based on structure-activity relationships (SAR) suggest that this compound may exhibit several biological activities:

- Antimicrobial Properties : Compounds with similar structures have demonstrated efficacy against various pathogens. The presence of the carboxylic acid moiety may enhance these effects by disrupting microbial cell membranes or metabolic pathways.

- Neuroactive Effects : The pyrrolidine ring suggests potential interactions with neurotransmitter systems, possibly influencing mood or cognitive functions. Compounds in this class may act as modulators of neurotransmitter release or receptor activity.

- Anti-inflammatory Activity : The carboxylic acid group is often associated with anti-inflammatory effects in related compounds. This activity could be mediated through inhibition of pro-inflammatory cytokines or modulation of inflammatory pathways.

The mechanisms underlying the biological activities of this compound involve various biochemical pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes or signal transduction pathways, thus altering cellular responses.

- Receptor Interaction : It may bind to neurotransmitter receptors or other cellular targets, influencing neuronal signaling and potentially leading to therapeutic effects in neurological disorders.

- Antimicrobial Mechanisms : By disrupting microbial cell wall synthesis or function, the compound can exert antimicrobial effects.

Case Studies and Research Findings

Recent studies have explored the biological activity of similar compounds and their implications for drug development:

- A study investigating the structural diversity of ligands for E3 ligases highlighted the importance of stereochemistry in modulating biological activity. This research found that specific modifications to the ligand structure could enhance binding affinity and specificity towards targets like hypoxia-inducible factor 1-alpha (HIF-1α) .

- Another investigation into pyrrolidine derivatives revealed their potential as inhibitors of key metabolic enzymes involved in cancer progression, suggesting that this compound could have similar applications in oncology .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (2S,3S)-N-benzyl-2-methylpyrrolidine | Similar pyrrolidine structure | Different stereochemistry affecting activity |

| (R)-Phenylalanine | Contains an amino acid structure | Directly involved in protein synthesis |

| 1-Boc-4-methylpyrrolidine | Protective group on nitrogen | Enhances stability during synthesis |

This table illustrates how variations in stereochemistry and functional groups can significantly influence biological activity and therapeutic potential.

Propiedades

IUPAC Name |

(3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-10-7-14(9-12(10)13(15)16)8-11-5-3-2-4-6-11;/h2-6,10,12H,7-9H2,1H3,(H,15,16);1H/t10-,12-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMIYAFDIBZOKSL-MHDYBILJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1C(=O)O)CC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@H]1C(=O)O)CC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.